molecular formula C25H21NO4 B2492105 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid CAS No. 2386966-25-0

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid

Cat. No.: B2492105
CAS No.: 2386966-25-0
M. Wt: 399.446
InChI Key: AAMIRHWCDXGSJT-UHFFFAOYSA-N
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Description

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, closely related to the compound , has been achieved using 3-bromopyruvic acid and N‐Fmoc‐thiourea, demonstrating a method for creating complex molecules involving fluorenyl and cubane structures (Le & Goodnow, 2004).
  • Cubane-1,4-dicarboxylic acid, part of the core structure of the compound, has been used in the synthesis of polyamides, illustrating its application in polymer chemistry (Kakuchi et al., 1997).

Molecular and Structural Analysis

  • Methyl 4-fluoro-1-cubanecarboxylate, a compound structurally similar to the fluoren-9-ylmethoxycarbonyl and cubane units, shows how the presence of a cubane structure can impact molecular properties and electronic effects (Irngartinger, Strack, & Gredel, 2006).

Application in Solid Propellant Ingredients

  • Cubane derivatives, including those with carboxylic acid groups, have been evaluated for their use in advanced propellant plasticizers, indicating potential applications in materials science (Cunkle & Willer, 1988).

Protective Group in Organic Synthesis

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to the compound , is used to protect hydroxy-groups in organic synthesis, highlighting its utility in complex chemical syntheses (Gioeli & Chattopadhyaya, 1982).

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-22(28)25-19-16-20(25)18-21(25)17(19)24(16,18)10-26-23(29)30-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-21H,9-10H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMIRHWCDXGSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC45C6C7C4C8C5C6C78C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2386966-25-0
Record name 8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cubane-1-carboxylic acid
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